molecular formula C12H6Br2O B3054743 1,4-Dibromodibenzo[b,d]furan CAS No. 617707-25-2

1,4-Dibromodibenzo[b,d]furan

Cat. No.: B3054743
CAS No.: 617707-25-2
M. Wt: 325.98 g/mol
InChI Key: SJPWYOJYEGIRLP-UHFFFAOYSA-N
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Description

1,4-Dibromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, an aromatic heterocyclic organic compound This compound features two bromine atoms substituted at the 1 and 4 positions of the dibenzofuran structure Dibenzofuran itself consists of two benzene rings fused to a central furan ring, making it a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromodibenzo[b,d]furan can be synthesized through the bromination of dibenzofuran. A common method involves the reaction of dibenzofuran with bromine in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature with continuous stirring for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to dibenzofuran in a suitable solvent, followed by purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran derivatives with additional oxygen-containing functional groups.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

1,4-Dibromodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,4-dibromodibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition or activation of specific enzymes and receptors, affecting cellular processes. The compound’s aromatic structure also allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without bromine substitution.

    1,2-Dibromodibenzo[b,d]furan: A similar compound with bromine atoms at different positions.

    4,6-Dibromodibenzo[b,d]furan: Another brominated derivative with bromine atoms at the 4 and 6 positions.

Uniqueness

1,4-Dibromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other dibromodibenzofurans. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

1,4-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPWYOJYEGIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335652
Record name 1,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-25-2
Record name 1,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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